1,10-Decanediol

Catalog No.
S525358
CAS No.
112-47-0
M.F
C10H22O2
M. Wt
174.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Decanediol

CAS Number

112-47-0

Product Name

1,10-Decanediol

IUPAC Name

decane-1,10-diol

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2

InChI Key

FOTKYAAJKYLFFN-UHFFFAOYSA-N

SMILES

C(CCCCCO)CCCCO

Solubility

Soluble in DMSO

Synonyms

Decamethylene glycol; Decamethylenediol; Decane-1,10-diol; alpha,omega-Decanediol; 1,10-Dihydroxydecane.

Canonical SMILES

C(CCCCCO)CCCCO

Description

The exact mass of the compound 1,10-Decanediol is 174.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1.10-Decanediol (CAS Registry Number: 112-47-0) is a ten-carbon chain diol (a molecule with two hydroxyl groups) found naturally in some plants, including Perilla frutescens []. While the exact biological function within these plants is not fully understood, its chemical properties make it a potentially useful tool in various scientific research applications.

  • Organic Synthesis

    Due to its functional groups, 1,10-decanediol can be used as a building block in the synthesis of more complex molecules. Research has explored its application in the creation of fatty acids [] and DNA duplexes [].

  • Material Science

    The diol functionality allows 1,10-decanediol to participate in reactions for creating polymers. Scientists are investigating its potential use in the development of new materials with specific properties [].

1,10-Decanediol is a linear aliphatic diol with the chemical formula C10H22O2C_{10}H_{22}O_2. It is classified as a decanediol, specifically an α,ω-diol, meaning it has hydroxyl groups (-OH) at both ends of its carbon chain. The compound appears as white crystalline solids or powders, with a melting point ranging from 70 to 73 °C and a boiling point of approximately 297 °C . It is soluble in alcohol and hot ether but is almost insoluble in cold water and petroleum ether .

1,10-Decanediol has several synonyms, including decamethylene glycol and 1,10-dihydroxydecane. Its molecular weight is approximately 174.28 g/mol . The compound exhibits stability under standard conditions but can be incompatible with strong oxidizing agents and reducing agents .

Currently, there's no scientific research readily available on the specific mechanism of action of 1,10-decanediol in biological systems.

  • Toxicity: Information on the specific toxicity of 1,10-decanediol is limited. However, as with most diols, it's advisable to handle it with gloves and avoid ingestion or inhalation due to potential irritation [].
  • Flammability: 1,10-Decanediol is likely combustible due to its hydrocarbon chain []. Exercise caution when handling it near heat or open flames.
Typical of alcohols. These include:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Reduction: Can be reduced to alkanes or further converted to other alcohols.

The synthesis often involves the esterification of sebacic acid followed by reduction processes to yield the final product .

Research indicates that 1,10-decanediol exhibits antimicrobial properties, making it a candidate for various applications in pharmaceuticals and personal care products. Its low toxicity profile suggests potential use as a safe additive in formulations . The compound has been studied for its effects on cellular membranes and may influence lipid bilayer properties due to its amphiphilic nature.

1,10-Decanediol can be synthesized through several methods:

  • Esterification:
    • Sebacic acid and ethanol are reacted in the presence of a catalyst (such as p-toluenesulfonic acid) to produce diethyl sebacate.
    • This intermediate is then reduced using sodium metal in ethanol to yield 1,10-decanediol with an approximate yield of 54% .
  • Hydrogenation:
    • Decanediol sebacate wax ester is subjected to hydrogenation under high pressure (10-20 MPa) in the presence of a hydrogenation catalyst, resulting in decanediol products .

1,10-Decanediol finds utility in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and formulation.
  • Cosmetics: Acts as a moisturizing agent and skin conditioning agent.
  • Fragrance Industry: Employed in the formulation of flavors and fragrances due to its pleasant odor profile .
  • Polymer Chemistry: Serves as a building block for polyesters and polyurethanes.

Studies on 1,10-decanediol interactions focus primarily on its biological effects and compatibility with other substances. Its interaction with lipid membranes has been explored due to its potential use in drug delivery systems where it can enhance permeation through biological barriers. Additionally, its low toxicity makes it suitable for formulations that require skin contact.

1,10-Decanediol shares similarities with other aliphatic diols. Here’s a comparison highlighting its uniqueness:

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Unique Features
1,6-HexanediolC6H14O2-8186Shorter chain length; more soluble in water
1,8-OctanediolC8H18O216218Intermediate chain length; used in surfactants
1,9-NonanediolC9H20O220250Similar structure; less common than decanediol
1,10-DecanediolC10H22O270-73297Longest chain among these; versatile applications

The unique characteristic of 1,10-decanediol is its longer carbon chain compared to other similar compounds, which contributes to its distinct physical properties and broad applicability across various industries.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowde

XLogP3

2.5

Exact Mass

174.162

Appearance

Solid powder

Melting Point

74.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5I577UDK52

Other CAS

112-47-0

Wikipedia

1,10-decanediol

General Manufacturing Information

All other basic organic chemical manufacturing
1,10-Decanediol: ACTIVE

Dates

Modify: 2023-08-15
1: Brandwood A, Meijs GF, Gunatillake PA, Noble KR, Schindhelm K, Rizzardo E. In vivo evaluation of polyurethanes based on novel macrodiols and MDI. J Biomater Sci Polym Ed. 1994;6(1):41-54. PubMed PMID: 7947472.

Explore Compound Types